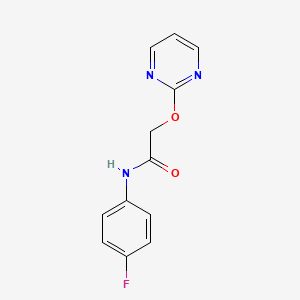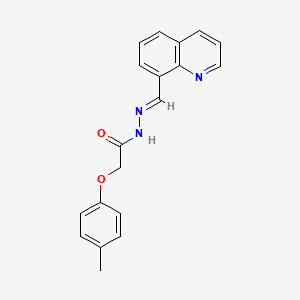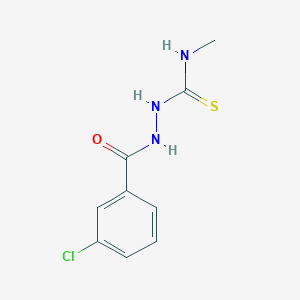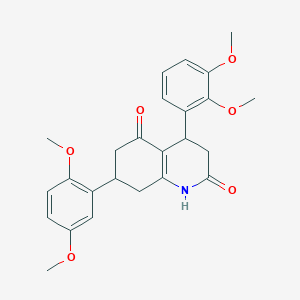![molecular formula C18H18ClN3O2 B5507781 5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)
5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds typically involves cyclocondensation reactions, ultrasonic irradiation for regioselectivity and yield improvement, and reactions with ethyl 2-oxoalk[cycloalk]-3-enoates. These methods highlight the versatility and efficiency of synthesizing pyrazole and furamide derivatives under various conditions (Machado et al., 2011).
Molecular Structure Analysis
Molecular structure analyses of similar compounds are often performed using X-ray diffraction studies. These analyses reveal the crystalline structure, including intramolecular hydrogen bonds and π-π interactions, contributing to the stability and understanding of molecular interactions (Achutha et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds typically utilize nucleophilic substitution, cycloaddition, and rearrangement processes. These reactions can lead to the formation of diverse functionalized pyrazole derivatives, showcasing the chemical reactivity and potential for generating various analogs (Ledenyova et al., 2018).
Physical Properties Analysis
Physical properties such as crystal system, space group, and molecular conformation are crucial for understanding the behavior and potential applications of a compound. For related molecules, X-ray diffraction studies provide detailed insights into these properties, enabling the prediction of solubility, stability, and reactivity patterns (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity towards various reagents and conditions, are pivotal for their application in medicinal chemistry and material science. Studies on related compounds have explored these properties through synthesis and functional group transformations, revealing insights into the reactivity and potential modifications to tailor the molecules for specific purposes (Hafez et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
- Novel Pyrazole Derivatives : A study discusses the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. These compounds were evaluated in vitro and showed significant anticancer activity against reference drugs, alongside good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Synthesis
- Building Blocks for Heterocyclic Compounds : Research on the synthesis of new substituted 1-triazinylpyrazolo[3,4-d]pyrimidine and 1-triazinylpyrazolo[3,4-b]pyridine derivatives highlights the role of pyrazoles as valuable intermediates in creating heterocyclic compounds, which are important in drug discovery and development (Harb, Abbas, & Mostafa, 2005).
Regioselective Synthesis
- Regioselective Synthesis under Ultrasound Irradiation : Another study explores the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting advanced methodologies in organic synthesis that reduce reaction times and improve yields (Machado et al., 2011).
Microwave Assisted Synthesis
- Anti-inflammatory and Antibacterial Agents : Microwave irradiation methods were used to synthesize novel pyrazoline derivatives, demonstrating higher yields and environmental benefits. These compounds exhibited significant anti-inflammatory and antibacterial activities, highlighting their potential in pharmacological applications (Ravula et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21(10-9-13-11-20-22(2)12-13)18(23)17-8-7-16(24-17)14-5-3-4-6-15(14)19/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQACWLIPLMXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN(C)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)





![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)

